molecular formula C11H9NO2 B1673025 1-Naphthohydroxamic acid CAS No. 6953-61-3

1-Naphthohydroxamic acid

Cat. No. B1673025
CAS RN: 6953-61-3
M. Wt: 187.19 g/mol
InChI Key: JRZGPWOEHDOVMC-UHFFFAOYSA-N
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Description

1-Naphthohydroxamic acid is a potent, cell-permeable, and selective HDAC8 inhibitor . It selectively inhibits HDAC8 (IC50 = 14 μM) over class I HDAC1 and class II HDAC6 (IC50 >100 μM) . It does not increase global histone H4 acetylation .


Molecular Structure Analysis

The molecular formula of this compound is C11H9NO2 . The molecular weight is 187.19 .

Scientific Research Applications

Biological Activities and Therapeutic Applications

Naphthalene derivatives, including naphthoquinones and naphthalimides, exhibit a wide range of biological activities. These compounds have been studied for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, they have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The diverse biological properties of these compounds make them potent scaffolds in therapeutic and medicinal research, indicating a promising avenue for the development of new drugs and treatments.

Anticancer Properties

Several naphthoquinone derivatives have been identified as possessing significant anticancer activities. Their mechanism of action often involves the interference with cellular processes, showcasing their potential as effective agents in cancer therapy. This aspect of naphthalene derivatives suggests the possibility of 1-Naphthohydroxamic acid and similar compounds being explored for their anticancer properties.

Chemical and Environmental Applications

Naphthalene derivatives have been utilized in various chemical and environmental applications, including organic synthesis, analytical reagents, and environmental remediation efforts. Their structural characteristics allow for easy modification, which can be tailored for specific uses such as photoinitiators in polymerization processes or in the biodegradation of pollutants.

Potential for Anti-Infective Agents

Research indicates that naphthoquinones, including natural and synthetic derivatives, exhibit significant anti-infective properties against a range of pathogens. This suggests the potential for this compound to be investigated for similar applications, contributing to the development of new anti-infective therapies.

For detailed insights and further exploration of the scientific applications of naphthalene derivatives, refer to the following studies:

  • Study on 1,8-Naphthyridine derivatives highlighting their biological activities (Madaan et al., 2015).
  • Research on naphthoquinone-4-sulfonic acid salts and their applications in organic synthesis (Ribeiro et al., 2022).
  • Review of naphthoquinone derivatives as anticancer agents (Tandon & Kumar, 2013).

Mechanism of Action

Target of Action

The primary target of 1-Naphthohydroxamic acid is Histone Deacetylase 8 (HDAC8) . HDAC8 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby condensing the chromatin structure and repressing gene transcription .

Biochemical Pathways

The inhibition of HDAC8 by this compound affects the histone acetylation-deacetylation pathway . This alteration in the acetylation status of histones can lead to changes in gene expression, affecting various downstream cellular processes.

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects

Result of Action

The inhibition of HDAC8 by this compound leads to changes in gene expression, which can have various molecular and cellular effects. One notable effect is the induction of tubulin acetylation . This could potentially affect cell division and other microtubule-dependent processes.

Safety and Hazards

1-Naphthohydroxamic acid is harmful if inhaled, in contact with skin, or if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

1-Naphthohydroxamic acid plays a crucial role in biochemical reactions by selectively inhibiting histone deacetylase 8. This inhibition is achieved with an IC50 value of 14 micromolar, making it highly effective compared to other histone deacetylases such as class I histone deacetylase 1 and class II histone deacetylase 6, which have IC50 values greater than 100 micromolar . The compound does not increase global histone H4 or tubulin acetylation, distinguishing it from pan-histone deacetylase inhibitors .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest and differentiation in neuroblastoma cells, leading to reduced cell proliferation and enhanced differentiation when combined with retinoic acid . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylase 8 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of histone deacetylase 8, inhibiting its deacetylase activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression by altering chromatin structure . The compound’s selectivity for histone deacetylase 8 over other histone deacetylases is attributed to its unique binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound does not degrade significantly, ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits histone deacetylase 8 without causing significant toxicity . At higher doses, it can induce weight loss and liver toxicity, as evidenced by elevated plasma liver enzymes and necrotic areas in histological liver examinations . The maximum tolerable dose in animal models is approximately 50 milligrams per kilogram per day .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone deacetylation. It interacts with histone deacetylase 8, leading to the inhibition of its deacetylase activity . This interaction affects the acetylation status of histones and other proteins, thereby influencing gene expression and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its cell-permeable nature . The compound does not rely on specific transporters or binding proteins for its localization . Its distribution is uniform across different cellular compartments, ensuring effective inhibition of histone deacetylase 8 activity .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on histone deacetylase 8 . The compound’s nuclear localization is facilitated by its cell-permeable nature and its ability to interact with nuclear histone deacetylase 8 . This localization is crucial for its role in modulating gene expression and chromatin structure .

properties

IUPAC Name

N-hydroxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPWOEHDOVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219789
Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6953-61-3
Record name N-Hydroxy-1-naphthalenecarboxamide
Source CAS Common Chemistry
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Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Record name 1-Naphthohydroxamic acid
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Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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